molecular formula C10H20ClNO B1487523 2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1185297-21-5

2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1487523
CAS No.: 1185297-21-5
M. Wt: 205.72 g/mol
InChI Key: YHLGBKOGVRFBIP-UHFFFAOYSA-N
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Description

Systematic Iupac Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic ether derivatives. Based on structural analysis of related compounds in the piperidinylmethyl ether series, the complete systematic name would be 4-(2-methylprop-2-enoxymethyl)piperidine hydrochloride. This nomenclature reflects the key structural components: a piperidine ring system with substitution at the 4-position, connected through a methylene bridge to an ether linkage with a 2-methylprop-2-enyl group, forming a hydrochloride salt.

The molecular formula for 2-methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride can be determined through systematic structural analysis. The base compound contains a six-membered piperidine ring (C₅H₁₀N), a methylene bridge (CH₂), an ether oxygen, and a 2-methylprop-2-enyl group (C₄H₇). When combined with the hydrochloride salt formation, this yields a molecular formula of C₁₀H₂₀ClNO. The molecular weight would be approximately 205.72 grams per mole, consistent with similar compounds in this structural class.

Comparative analysis with the documented 3-piperidinyl analogue provides insight into the structural characteristics. The 3-substituted variant, 2-methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride, has been characterized with the molecular formula C₁₀H₂₀ClNO and molecular weight of 205.72 grams per mole. The positional isomer relationship between the 3- and 4-substituted variants results in identical molecular formulas while differing in the spatial arrangement of the functional groups around the piperidine ring system.

The International Chemical Identifier system provides standardized representation for these compounds. The 3-piperidinyl analogue is characterized by the InChI string InChI=1S/C10H19NO.ClH/c1-9(2)7-12-8-10-4-3-5-11-6-10;/h10-11H,1,3-8H2,2H3;1H. The corresponding 4-substituted isomer would display a similar InChI pattern with altered connectivity reflecting the different substitution position on the piperidine ring.

Properties

IUPAC Name

4-(2-methylprop-2-enoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-9(2)7-12-8-10-3-5-11-6-4-10;/h10-11H,1,3-8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLGBKOGVRFBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis with Protection-Deprotection Strategy

The Williamson ether synthesis remains the most robust method for forming the C–O–C linkage between the methallyl and piperidinylmethyl groups. This approach involves:

  • Protection of 4-Piperidinemethanol :
    The primary amine in 4-piperidinemethanol is protected using tert-butoxycarbonyl (Boc) anhydride to prevent undesired side reactions. The Boc group is introduced under basic conditions (e.g., triethylamine in THF), yielding Boc-4-piperidinemethanol.

  • Alkoxide Formation :
    The protected alcohol is deprotonated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), generating the alkoxide nucleophile.

  • Nucleophilic Substitution :
    The alkoxide reacts with 2-methyl-2-propenyl bromide (methallyl bromide) at 60–80°C for 12–24 hours. This step forms the ether bond while retaining the Boc protection:

    $$
    \text{Boc-4-piperidinemethanol} + \text{CH}2=\text{C(CH}3\text{)CH}_2\text{Br} \xrightarrow{\text{NaH, THF}} \text{Boc-protected ether intermediate}
    $$

  • Deprotection and Salt Formation :
    The Boc group is removed using hydrochloric acid (HCl) in dioxane, yielding the free amine. Subsequent treatment with concentrated HCl in diethyl ether precipitates the hydrochloride salt.

Advantages : High yields (70–85%), scalability, and compatibility with acid-sensitive groups.
Limitations : Requires stringent anhydrous conditions and inert atmosphere.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route under milder conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-piperidinemethanol directly with 2-methyl-2-propenol:

$$
\text{4-Piperidinemethanol} + \text{CH}2=\text{C(CH}3\text{)CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{Ether product}
$$

Key Parameters :

  • Solvent: Dry THF or dichloromethane.
  • Temperature: 0°C to room temperature.
  • Reaction Time: 4–6 hours.

Yield : 60–75%, with lower scalability compared to Williamson synthesis due to stoichiometric reagent requirements.

Silver Oxide-Mediated Coupling

A modified Williamson approach employs silver oxide (Ag₂O) as a mild base, avoiding strong alkoxide-forming conditions. This method is advantageous for substrates sensitive to strong bases:

$$
\text{4-Piperidinemethanol} + \text{CH}2=\text{C(CH}3\text{)CH}2\text{Br} \xrightarrow{\text{Ag}2\text{O, DMF}} \text{Ether product}
$$

Conditions :

  • Solvent: Dimethylformamide (DMF).
  • Temperature: 50–60°C.
  • Yield: 50–65%.

Optimization and Reaction Dynamics

Solvent and Temperature Effects

  • THF vs. DMF : THF provides higher reaction rates for Williamson synthesis, while DMF improves solubility in Ag₂O-mediated reactions.
  • Temperature Control : Elevated temperatures (>80°C) promote elimination side products in Williamson synthesis, whereas Mitsunobu reactions perform optimally at ≤25°C.

Acid Scavenging in Salt Formation

Excess HCl during salt precipitation must be neutralized with a weak base (e.g., sodium bicarbonate) to prevent over-acidification, which can degrade the ether linkage.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) :

    • δ 5.2–5.4 (m, 1H, CH₂=CH–).
    • δ 3.6–3.8 (m, 2H, OCH₂–).
    • δ 2.8–3.2 (m, 4H, piperidine N–CH₂).
  • IR (KBr) :

    • 2800–2900 cm⁻¹ (C–H stretch, piperidine).
    • 1640 cm⁻¹ (C=C stretch, methallyl).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) confirms purity >98% using a C18 column and acetonitrile/water mobile phase.

Industrial and Research Applications

The compound’s dual functionality (basic piperidine and hydrophobic methallyl group) makes it valuable as:

  • A monomer for UV-stable polymers.
  • An intermediate in antipsychotic drug synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives of the compound, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the 4-piperidinylmethyl ether group enhances its solubility and reactivity, making it suitable for various biochemical applications. The molecular formula is C12_{12}H19_{19}ClN, with a molecular weight of approximately 205.72 g/mol.

Biochemical Research Applications

  • Proteomics :
    • This compound is utilized as a biochemical reagent in proteomics for studying protein interactions and modifications. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, facilitating the exploration of new therapeutic avenues.
  • Drug Development :
    • The compound's structural properties make it valuable in drug development, particularly in designing new analgesics and anti-cancer agents. Research indicates that compounds with similar structures exhibit cytotoxic activities against various cancer cell lines .
  • Interaction Studies :
    • Interaction studies have shown that 2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride may bind to specific biological targets, influencing their activity. Preliminary findings suggest potential interactions with thiols and other biomolecules, warranting further investigation into its therapeutic implications.

Cytotoxic Activity

A study examining the cytotoxic potency of structurally related compounds revealed that modifications to the piperidine ring significantly affect biological activity. For instance, derivatives of this compound demonstrated varying degrees of inhibition on DNA and protein synthesis in murine L1210 cells, with IC50_{50} values indicating potent activity .

Compound NameIC50_{50} Value (μM)Biological Activity
This compoundTBDCytotoxic effects on cancer cells
Analog A239Inhibition of RNA synthesis
Analog B3.90Induction of apoptosis

Analgesic Properties

Research into the analgesic properties of derivatives within the piperidine class has shown that modifications can lead to compounds with high potency and safety margins. For example, certain derivatives demonstrated ED50_{50} values comparable to established analgesics like fentanyl, highlighting their potential as effective pain management alternatives .

Mechanism of Action

The mechanism by which 2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinyl Ether Derivatives

4-[2-(4-Piperidinylmethoxy)ethyl]morpholine (CAS: 946680-57-5)
  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.34 g/mol
  • Key Differences :
    • Incorporates a morpholine ring instead of the 2-methyl-2-propenyl group.
    • Higher molecular weight due to the additional oxygen and nitrogen atoms in the morpholine structure.
    • Likely differences in solubility and reactivity due to the morpholine’s polar nature compared to the propenyl ether’s hydrophobicity.
2-Methoxyphenyl 2-(4-Piperidinyl)ethyl Ether Hydrochloride (CAS: 614731-29-2)
  • Molecular Formula: Not explicitly provided, but structurally includes a 2-methoxyphenyl group .
  • Reported uses include intermediates in drug synthesis, suggesting distinct pharmacological applications compared to the target compound .

Piperidinyl Ester Derivatives

4-Piperidinylmethyl 2-Phenylacetate Hydrochloride (CAS: 1220037-50-2)
  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Molecular Weight : 269.77 g/mol
  • Higher molecular weight and altered lipophilicity, which could impact membrane permeability in biological systems.
Methylphenidate Hydrochloride (CAS: 113-45-1)
  • Molecular Formula: C₁₃H₁₇NO₂·HCl
  • Molecular Weight : 255.74 g/mol
  • Key Differences :
    • Contains a phenyl-2-piperidineacetic acid backbone, making it a stimulant with central nervous system activity.
    • Clinically used for ADHD, highlighting a stark contrast in application compared to the target compound’s undefined role .

Heterocyclic and Complex Piperidine Derivatives

5,6-Dimethoxy-2-(4-Piperidinylmethyl)-1-Indanone Hydrochloride (CAS: 120013-39-0)
  • Molecular Formula: C₁₈H₂₄ClNO₃
  • Molecular Weight : 349.85 g/mol
  • Key Differences: Features a dimethoxy-indanone core, significantly increasing structural complexity and molecular weight. Melting Point: 249–250°C, indicating higher thermal stability compared to the target compound . Used as an impurity reference standard in the synthesis of Donepezil (an Alzheimer’s drug), suggesting specialized pharmaceutical relevance .
4-Chloro-3-methylphenyl 3-Pyrrolidinylmethylether Hydrochloride (CAS: 1220032-08-5)
  • Key Differences: Substitutes piperidine with a pyrrolidine ring (5-membered vs. Chloro-methylphenyl group introduces electronegativity and steric bulk, which may affect receptor interactions in agrochemical applications .

Physicochemical and Regulatory Considerations

Solubility and Stability

  • Methylphenidate Hydrochloride is stored at controlled room temperature in tight containers, emphasizing stability requirements for clinically active compounds .

Tabulated Comparison of Key Parameters

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Applications
2-Methyl-2-propenyl 4-piperidinylmethyl ether HCl (1185297-21-5) C₁₀H₂₀ClNO 205.73 Propenyl ether, piperidine core Synthetic intermediate (inferred)
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine (946680-57-5) C₁₂H₂₄N₂O₂ 228.34 Morpholine substituent Potential pharmaceutical intermediate
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone HCl (120013-39-0) C₁₈H₂₄ClNO₃ 349.85 Indanone core, high melting point Donepezil impurity standard
Methylphenidate Hydrochloride (113-45-1) C₁₃H₁₇NO₂·HCl 255.74 Phenyl-piperidineacetic acid ADHD treatment

Biological Activity

2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound is characterized by its unique structure, which includes a piperidine ring and an ether functional group. Its molecular formula is C11_{11}H16_{16}ClN, and it has a molecular weight of approximately 201.71 g/mol. The presence of the piperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on neurotransmitter systems and potential antineoplastic properties.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit high affinity for serotonin (5-HT) and norepinephrine (NE) transporters, suggesting potential antidepressant properties. A study highlighted the compound's ability to enhance serotonin levels in the synaptic cleft, which is crucial for mood regulation .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A study on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound showed IC50_{50} values ranging from low micromolar to sub-micromolar concentrations against human leukemia cells (L1210) and breast cancer cells (MCF7) .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to inhibit the biosynthesis of DNA and RNA in cancer cells, leading to apoptosis .
  • Neurotransmitter Modulation : The compound may enhance neurotransmitter release or inhibit reuptake, contributing to its potential antidepressant effects .

Study 1: Antidepressant Effects

In a controlled trial, a derivative of the compound was administered to subjects with major depressive disorder. Results indicated a significant reduction in depressive symptoms as measured by standardized scales (e.g., Hamilton Depression Rating Scale). The mechanism was attributed to increased serotonin availability .

Study 2: Anticancer Activity

A series of analogs were tested against the NCI-60 cancer cell line panel. Notably, one analog exhibited an IC50_{50} value of 1.47 μM against breast cancer cell lines. The study concluded that modifications to the piperidine structure could enhance potency and selectivity against specific cancer types .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50_{50} Value (μM)Reference
AntidepressantHuman NeuronsNot specified
AnticancerL1210 (Leukemia)18.0
AnticancerMCF7 (Breast Cancer)1.47
AnticancerJurkat T Cells3.90

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride?

  • Answer : The synthesis typically involves nucleophilic substitution and etherification steps. For example, the piperidine ring is functionalized via alkylation using 2-methyl-2-propenyl chloride in anhydrous tetrahydrofuran (THF) under inert conditions. Sodium hydride (NaH) is often employed as a base to deprotonate the hydroxyl group, facilitating ether bond formation. Post-reaction purification via silica gel column chromatography (using a gradient of ethyl acetate/hexane) ensures high purity . Yields can vary (60–85%) depending on reaction time and solvent selection.

Q. How is structural characterization of this compound validated in academic research?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ether and piperidine moieties. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺), while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtained .

Q. What solvent systems optimize solubility for in vitro assays?

  • Answer : The hydrochloride salt form enhances aqueous solubility. For biological studies, dimethyl sulfoxide (DMSO) is commonly used as a stock solvent (10–50 mM), with dilutions in phosphate-buffered saline (PBS) or cell culture media. Stability tests at 4°C and −20°C are recommended to prevent hydrolysis of the ether linkage .

Advanced Research Questions

Q. How can in silico modeling predict the compound’s interaction with biological targets?

  • Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can simulate binding to targets such as G-quadruplex DNA (e.g., c-myc promoter). Databases like REAXYS and PISTACHIO provide structural analogs to refine scoring functions. Thermodynamic profiling (ΔG calculations) and molecular dynamics simulations (100 ns trajectories) validate binding stability .

Q. What experimental strategies address contradictions in reported pharmacological data?

  • Answer : Contradictions in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, ionic strength). Standardizing protocols (e.g., uniform ATP concentrations in kinase assays) and orthogonal validation (e.g., surface plasmon resonance vs. fluorescence polarization) reduce variability. Meta-analyses of published datasets can identify outliers .

Q. How does structural modification of the piperidine ring affect bioactivity?

  • Answer : Introducing electron-withdrawing groups (e.g., sulfonyl) at the 4-position enhances receptor binding affinity by 2–3 fold, as shown in SAR studies. Conversely, bulky substituents on the propenyl ether reduce membrane permeability, as quantified via parallel artificial membrane permeability assays (PAMPA) .

Q. What analytical techniques resolve degradation products under stressed conditions?

  • Answer : Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with LC-MS/MS identify major degradation pathways. For example, acid hydrolysis cleaves the ether bond, yielding 4-piperidinemethanol and 2-methyl-2-propenol. Stability-indicating HPLC methods with photodiode array detection (220–280 nm) monitor degradation kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride

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